molecular formula C5H9N3O B062190 1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one CAS No. 170500-49-9

1-Amino-3,4-dimethyl-1,3-dihydroimidazol-2-one

Cat. No. B062190
Key on ui cas rn: 170500-49-9
M. Wt: 127.14 g/mol
InChI Key: ABSQEIJAQYRRHP-UHFFFAOYSA-N
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Patent
US06034083

Procedure details

2 g of hydrazine hydrate are added to a solution of 2 g of 3,4-dimethyl-1-(pyridin-3-ylmethyleneamino)-2,3-dihydroimidazol-2-one in 12 ml of methanol and the suspension is boiled under reflux for 6 hours, then concentrated by evaporation and chromatographed on silica gel. 1 g of pyridine-3-carbaldehyde hydrazone and 0.7 g of the title compound having a melting point of 115-119° are thus obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Name
3,4-dimethyl-1-(pyridin-3-ylmethyleneamino)-2,3-dihydroimidazol-2-one
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.NN.[CH3:4][N:5]1[C:9]([CH3:10])=[CH:8][N:7]([N:11]=CC2C=NC=CC=2)[C:6]1=[O:19]>CO>[NH2:11][N:7]1[CH:8]=[C:9]([CH3:10])[N:5]([CH3:4])[C:6]1=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O.NN
Name
3,4-dimethyl-1-(pyridin-3-ylmethyleneamino)-2,3-dihydroimidazol-2-one
Quantity
2 g
Type
reactant
Smiles
CN1C(N(C=C1C)N=CC=1C=NC=CC1)=O
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
CUSTOM
Type
CUSTOM
Details
are thus obtained

Outcomes

Product
Name
Type
Smiles
NN1C(N(C(=C1)C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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